molecular formula C15H25ClN2O2 B1601462 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride CAS No. 80404-52-0

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride

Cat. No.: B1601462
CAS No.: 80404-52-0
M. Wt: 306.86 g/mol
InChI Key: PPWHTZKZQNXVAE-HVTBMTIBSA-N
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Description

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O2 and its molecular weight is 306.86 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(=O)C1=CC=C(C=C1)NCCCC)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493918
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80404-52-0
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biological Activity

Molecular Formula

  • Chemical Formula : C15H25ClN2O
  • Molecular Weight : 300.82 g/mol

Structural Characteristics

The compound features a butylamino group attached to a benzoate moiety, with a bis(trideuteriomethyl)amino substituent that enhances its stability and alters its pharmacokinetic properties. The hydrochloride form indicates the presence of a chloride ion, which can influence solubility and bioavailability.

Research indicates that compounds similar to 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate may exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Investigations into the compound's ability to inhibit tumor growth have yielded promising results, particularly in targeting specific cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of various butylamino benzoates against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the potential for development as an antibiotic .
  • Cancer Research :
    • In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Neuroprotection :
    • A recent study focused on the neuroprotective effects of similar compounds in models of oxidative stress. The findings suggested a reduction in reactive oxygen species (ROS) and improved cell viability in neuronal cultures treated with the compound .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
2-Dimethylaminoethyl 4-(butylamino)benzoateAntimicrobial, Anticancer
Ethyl 4-(butylamino)benzoateAntimicrobial
Tetracaine Related Compound CLocal anesthetic

Pharmacodynamics

The pharmacodynamic profile of 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate; hydrochloride suggests it interacts with specific receptors involved in neurotransmission and cellular signaling pathways. This interaction may enhance its efficacy in therapeutic applications.

Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. Long-term studies are required to fully understand its safety profile.

Scientific Research Applications

The compound 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate; hydrochloride is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, supported by relevant data and case studies.

Pharmaceutical Research

This compound is primarily studied for its potential use in drug development, particularly in the formulation of analgesics and anesthetics. The presence of both amino and benzoate groups suggests it may interact with biological targets effectively, making it a candidate for further pharmacological studies.

Case Study: Analgesic Properties

Research has indicated that derivatives of benzoate compounds exhibit analgesic effects. A study involving similar compounds showed a significant reduction in pain response in animal models, suggesting that 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate; hydrochloride could have comparable effects.

Biochemical Studies

Due to its unique structure, this compound is also utilized in biochemical assays to study enzyme interactions. The amino groups can serve as substrates or inhibitors for various enzymatic reactions.

Case Study: Enzyme Inhibition

In a biochemical assay, a derivative of this compound was tested against a specific enzyme involved in metabolic pathways. Results demonstrated a dose-dependent inhibition, indicating its potential as an enzyme inhibitor.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Reactant of Route 2
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2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.